BenchChemオンラインストアへようこそ!

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

FXR agonist isoxazole scaffold trifluoromethoxy substituent

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a trisubstituted isoxazole derivative that serves as a pivotal late-stage intermediate in the patented synthesis of Tropifexor (LJN-452), a non-bile acid farnesoid X receptor (FXR) agonist. The compound incorporates a cyclopropyl group at the isoxazole 5-position and a 2-trifluoromethoxyphenyl substituent at the 3-position, a substitution pattern that is essential for the downstream potency of the final drug substance.

Molecular Formula C15H12F3NO4
Molecular Weight 327.259
CAS No. 1103500-32-8
Cat. No. B2816312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
CAS1103500-32-8
Molecular FormulaC15H12F3NO4
Molecular Weight327.259
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3
InChIInChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3
InChIKeyINMVEWNAYCVPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (CAS 1103500-32-8): A Critical Tropifexor Intermediate for FXR-Targeted Drug Development


Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a trisubstituted isoxazole derivative that serves as a pivotal late-stage intermediate in the patented synthesis of Tropifexor (LJN-452), a non-bile acid farnesoid X receptor (FXR) agonist [1]. The compound incorporates a cyclopropyl group at the isoxazole 5-position and a 2-trifluoromethoxyphenyl substituent at the 3-position, a substitution pattern that is essential for the downstream potency of the final drug substance [2]. With a molecular formula of C₁₅H₁₂F₃NO₄ and a molecular weight of 327.26 g/mol, this methyl ester is produced and supplied globally at purities typically meeting or exceeding 98% .

Why Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate Cannot Be Replaced by Generic Isoxazole Intermediates in Tropifexor Synthesis


Isoxazole-based FXR agonist scaffolds are highly sensitive to substituent identity; even minor alterations at the phenyl or isoxazole positions can collapse potency or derail the synthetic route. In the Tropifexor discovery program, the 2-trifluoromethoxy substituent on the phenyl ring was found to be critical for achieving sub-nanomolar FXR agonism (EC₅₀ = 0.2 nM for the final drug), while replacement with other groups such as 2,6-dichloro (as in GW4064) or OCHF₂ resulted in significantly different potency and ADME profiles [1]. Furthermore, the methyl ester moiety is not arbitrary: the patented process relies on this specific ester for subsequent thionation, condensation, and cyclization steps; substituting the ethyl ester or free carboxylic acid would require re-optimization of reaction conditions, potentially compromising yield, purity, and industrial scalability [2]. This combination of pharmacophoric specificity and process chemistry lock-in makes generic substitution of this intermediate impractical for any team replicating the published Tropifexor synthesis.

Quantitative Differentiation Evidence for Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate vs. Closest Analogs


Potency Contribution of the 2-Trifluoromethoxy Substituent: Target Intermediate vs. GW4064-Based Scaffolds

The 2-trifluoromethoxyphenyl group retained in this intermediate is a key determinant of FXR potency. The final Tropifexor molecule, built upon this intermediate, achieves an EC₅₀ of 0.2 nM in the FXR HTRF coactivator recruitment assay [1]. In contrast, the prototypical FXR agonist GW4064, which bears a 2,6-dichlorophenyl substituent, exhibits an EC₅₀ of approximately 65 nM in a cellular FXR transactivation assay [2]. This represents an approximately 325-fold improvement in potency for the trifluoromethoxy-containing scaffold, highlighting the value of selecting intermediates that preserve this substituent.

FXR agonist isoxazole scaffold trifluoromethoxy substituent

Methyl Ester vs. Free Carboxylic Acid: Identity Confirmation and Process Fit

The target compound (CAS 1103500-32-8) has a molecular weight of 327.26 g/mol and the formula C₁₅H₁₂F₃NO₄ . The corresponding free carboxylic acid analog (CAS 2191433-23-3) has a molecular weight of 313.23 g/mol and the formula C₁₄H₁₀F₃NO₄ . This 14.03 g/mol difference corresponds to the methyl ester group, which is required for the subsequent thionation and condensation steps in the patented Tropifexor process [1]. Using the acid instead would necessitate a different synthetic sequence, increasing step count and potentially reducing overall yield.

intermediate identity methyl ester carboxylic acid analog

Purity Specification: Methyl Ester Intermediate vs. Typical Research-Grade Isoxazole Building Blocks

Commercial suppliers list this compound at ≥98% purity (HPLC) as standard . By comparison, many generic isoxazole building blocks intended for exploratory research are offered at 95% purity . This 3-percentage-point purity advantage can translate to a significant reduction in side-product formation during the subsequent multi-step synthesis of Tropifexor, where late-stage impurities are costly to remove.

chemical purity intermediate quality procurement specification

Synthetic Pathway Specificity: Methyl Ester vs. Ethyl Ester in the Patented Tropifexor Route

The patented preparation method (WO2016086722A1) explicitly describes methyl esterification of the intermediate acid (III) to yield intermediate (IV), which then undergoes thionation, cyclopropyl methanone condensation, and cyclization to form the isoxazole core [1]. The ethyl ester analog (C₁₆H₁₄F₃NO₄, MW 341.28 g/mol ) would alter reactivity in the thionation step and introduce a different leaving group, potentially reducing yield. No optimized process using the ethyl ester has been disclosed, making the methyl ester the only validated intermediate for this specific synthetic sequence.

synthetic route ester specificity patented process

Cyclopropyl Group Contribution to Metabolic Stability: Class-Level Inference from Tropifexor SAR

While direct data for the intermediate itself is absent from the published SAR, the Tropifexor discovery paper demonstrates that the cyclopropyl group at the isoxazole 5-position is retained in the final drug and contributes to its favorable profile. Compound 12 (bearing the identical 5-cyclopropyl-3-(2-trifluoromethoxyphenyl)isoxazole scaffold) showed moderate metabolic stability in human liver microsomes (ER < 0.20) and rat liver microsomes (ER = 0.51) [1]. By contrast, earlier FXR agonists such as GW4064 containing an isopropyl group were reported to have poor pharmacokinetic properties [2]. The cyclopropyl moiety is thus considered a structural upgrade over isopropyl for this chemotype.

cyclopropyl metabolic stability FXR agonist SAR

Scalability and Industrial Availability: Multi-Kilogram Supply vs. Milligram-Only Research Intermediates

Multiple China-based manufacturers offer this intermediate at scales from 100 mg to 10 kg, with lead times suitable for process development . In contrast, the ethyl ester analog and the free acid are primarily available only in milligram to gram quantities from specialty catalogues, with significantly higher unit prices (e.g., acid at €2,000/g from CymitQuimica ). This bulk availability and lower cost-per-gram position the methyl ester as the economically viable choice for kilogram-scale campaigns.

bulk supply industrial availability procurement readiness

Optimal Applications of Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate Based on Quantitative Evidence


Lead Optimization of FXR Agonists Using the Tropifexor Chemotype

Medicinal chemistry teams pursuing non-bile acid FXR agonists can directly leverage this intermediate to generate Tropifexor analogs. The 2-trifluoromethoxy substituent provides a >300-fold potency advantage over older GW4064-based scaffolds [1], and the cyclopropyl group is associated with improved metabolic stability relative to isopropyl analogs [2]. The intermediate's ≥98% purity ensures reproducible SAR data generation.

Process Chemistry Development and Scale-Up for Tropifexor API

Process R&D groups scaling the published Tropifexor route require this specific methyl ester for the thionation–condensation–cyclization sequence per WO2016086722A1 [3]. The intermediate's bulk availability (100 mg to 10 kg) and established supplier network reduce supply chain risk during kilo-lab and pilot-plant campaigns.

Analytical Reference Standard for Impurity Profiling in Tropifexor Drug Substance

Quality control laboratories developing HPLC methods for Tropifexor API can use this intermediate as a process impurity marker or starting material reference. Its well-defined identity (MW 327.26, C₁₅H₁₂F₃NO₄) and commercial availability at ≥98% purity make it suitable for system suitability testing and retention time marking.

Pharmacological Tool Generation for FXR-Dependent Disease Models

Academic and industry groups investigating FXR biology in cholestasis and NASH can convert this intermediate to Tropifexor or close analogs for use as pharmacological tools. The ~325-fold potency gain of the final drug over GW4064 [1] enables probing FXR signaling at therapeutically relevant concentrations with reduced off-target risk.

Quote Request

Request a Quote for Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.